MFCD02979220

Description

Based on the structure of MDL-numbered compounds in the evidence (e.g., ), MFCD02979220 is likely a synthetic organic or organometallic compound with a defined molecular formula, weight, and functional groups. Such compounds are frequently utilized in catalysis, pharmaceuticals, or materials science. For instance, compounds with hybrid phosphine-alkene ligands () or boronic acid derivatives () often exhibit tailored reactivity for transition metal coordination or Suzuki-Miyaura coupling reactions. Hypothetically, this compound may share structural motifs with these classes, enabling applications in asymmetric synthesis or polymer chemistry.

Properties

IUPAC Name |

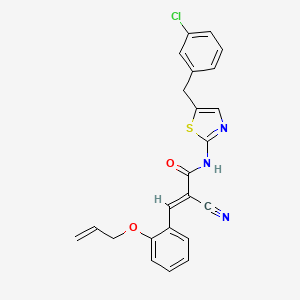

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-prop-2-enoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2S/c1-2-10-29-21-9-4-3-7-17(21)13-18(14-25)22(28)27-23-26-15-20(30-23)12-16-6-5-8-19(24)11-16/h2-9,11,13,15H,1,10,12H2,(H,26,27,28)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQSPFRSLGLJKB-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979220 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of organic solvents and catalysts to facilitate the reaction. The process typically involves heating the reactants to a specific temperature and maintaining this temperature for a set period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: MFCD02979220 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD02979220 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02979220 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two structurally or functionally analogous compounds from the evidence, emphasizing molecular properties, synthesis, and applications.

Table 1: Key Properties of MFCD02979220 and Similar Compounds

Key Differences and Similarities:

Structural Features: this compound (hypothetical) and (3-Bromo-5-chlorophenyl)boronic acid both contain aromatic systems but differ in reactive groups (amide vs. boronic acid). The latter’s halogen atoms enhance electrophilic substitution reactivity, whereas this compound’s amide group may favor hydrogen bonding in catalysis . Compared to 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one , this compound lacks a heterocyclic ring but shares solubility challenges in polar solvents, necessitating optimized reaction conditions (e.g., DMF as a solvent ).

Synthetic Accessibility: Suzuki coupling methods for boronic acids () typically require milder conditions (75°C, aqueous THF) than Pd-catalyzed amide formations, which may involve higher temperatures or specialized ligands . The hydroxy-isoquinolinone compound is synthesized via alkylation, emphasizing the need for base catalysts (e.g., K₂CO₃) and controlled stoichiometry to avoid side reactions.

Functional Performance: Boronic acids excel in cross-coupling reactions (e.g., biaryl formation ), while this compound’s hypothetical amide group could stabilize metal complexes in catalysis . The hydroxy-isoquinolinone’s low solubility limits its utility in solution-phase reactions, whereas this compound’s moderate solubility may offer broader applicability .

Research Findings and Analytical Data

Table 2: Analytical Comparison of Physicochemical Properties

Critical Insights:

- Thermodynamic Stability: Boronic acids () exhibit higher thermal stability due to strong B-O bonds, whereas amides and hydroxy-isoquinolinones may degrade under prolonged heating .

- Spectroscopic Characterization : Supplementary Tables in highlight NMR and HPLC-MS as critical tools for verifying purity and structure, particularly for halogenated or heterocyclic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.